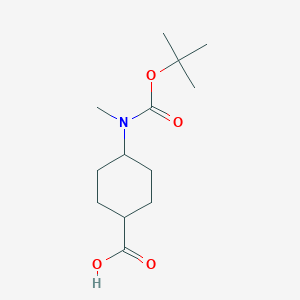![molecular formula C11H12N2O3 B3236024 Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 135995-33-4](/img/structure/B3236024.png)
Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design, often found in pharmaceutical drugs targeting various diseases .
Preparation Methods
The synthesis of imidazo[1,2-a]pyridines, including Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction typically requires an aryl or carboxylate group at the β position for subsequent reduction to an OH group and derivatization . Recent advancements have focused on metal-catalyzed coupling reactions, such as those involving copper, iron, gold, ruthenium, and palladium . These methods, however, often involve undesirable solvents and high reaction temperatures . An alternative, greener approach involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions .
Chemical Reactions Analysis
Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research. In medicinal chemistry, it is used as a scaffold for developing drugs targeting infectious diseases, such as tuberculosis . The compound’s unique structure allows for the design of molecules with high potency and selectivity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis . Additionally, imidazo[1,2-a]pyridines are explored for their potential in treating neurological disorders, cancer, and inflammatory diseases . In material science, these compounds are used for their structural properties in the development of advanced materials .
Mechanism of Action
The mechanism of action of Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. In the context of tuberculosis treatment, the compound targets enzymes essential for the survival and replication of Mycobacterium tuberculosis . By inhibiting these enzymes, the compound disrupts critical metabolic processes, leading to the death of the bacterial cells . The exact molecular targets and pathways can vary depending on the specific application and disease being targeted .
Comparison with Similar Compounds
Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as 2-ethyl-6-chloro imidazo[1,2-a]pyridine . While both compounds share the imidazo[1,2-a]pyridine scaffold, their substituents at the C2 and C6 positions confer different properties and activities . For instance, 2-ethyl-6-chloro imidazo[1,2-a]pyridine has shown improved potency against extracellular and intracellular Mycobacterium tuberculosis . Other similar compounds include zolimidine, zolpidem, and rifaximin, which are used to treat peptic ulcers, insomnia, and hepatic encephalopathy, respectively . The uniqueness of this compound lies in its specific substituents, which can be tailored to enhance its activity and selectivity for various applications .
Properties
IUPAC Name |
ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)9-6-13-5-8(7-14)3-4-10(13)12-9/h3-6,14H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJFIBGIADELHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-bromophenyl)-2-({1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B3235976.png)
![N-[3-(METHYLSULFANYL)PHENYL]-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE](/img/structure/B3235990.png)




![Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3236029.png)

![(4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B3236041.png)
![Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine](/img/structure/B3236047.png)
